molecular formula C10H18ClNO3 B2593224 1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2260935-73-5

1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride

Cat. No.: B2593224
CAS No.: 2260935-73-5
M. Wt: 235.71
InChI Key: KDIPZJCVZOCRBQ-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C10H18ClNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a cyclopropane ring, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 4-hydroxy-1-methylpiperidine.

    Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropane moiety to the piperidine ring.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which involves the addition of a carboxyl group to the cyclopropane ring.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1-methylpiperidine: A related compound with similar structural features but lacking the cyclopropane and carboxylic acid groups.

    4-Diphenylmethoxy-1-methylpiperidine hydrochloride: Another piperidine derivative with different functional groups.

Uniqueness

1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride is unique due to the combination of its piperidine, cyclopropane, and carboxylic acid moieties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

1-(4-hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-11-6-4-10(14,5-7-11)9(2-3-9)8(12)13;/h14H,2-7H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIPZJCVZOCRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2(CC2)C(=O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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